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Compound Name: Disulfurous acid

Cat. No.: B1196436

Introduction

Disulfurous acid itself is not directly added to wine. Instead, its salts, primarily potassium
metabisulfite (K2S20s) or sodium metabisulfite (Na2S20s), serve as the source of sulfur dioxide
(S02), which is the active preservative agent in winemaking.[1][2][3] When these salts dissolve
in the acidic medium of wine, they release SOz, which performs critical antimicrobial and
antioxidant functions.[4][5] Proper management of SOz is essential for ensuring wine stability,
preserving its desired sensory characteristics, and preventing spoilage.[6] This document
provides detailed application notes on the chemistry and use of SOz in wine, along with
protocols for its quantification.

Application Notes
Chemistry of Sulfur Dioxide (SOz2) in Wine

When SO: is added to wine, it establishes a pH-dependent equilibrium among three forms:
molecular SOz (the primary antimicrobial form), bisulfite (HSOs~), and sulfite (SOs27). At the
typical pH of wine (3.0-4.0), the vast majority exists as the bisulfite ion, with a small but crucial
fraction present as molecular SO:z.[6] The bisulfite form can bind to various wine components,
such as acetaldehyde and sugars, becoming "bound SOz" and largely inactive. The remaining
unbound portion is known as "free SO3z," which includes both molecular SOz and bisulfite ions.

[6]
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The concentration of the active molecular SO: is critically dependent on the wine's pH. A lower
pH shifts the equilibrium towards the molecular form, increasing its antimicrobial effectiveness.
Consequently, wines with a higher pH require a greater concentration of free SOz to achieve
the same level of microbial protection.[6]
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Caption: Chemical equilibrium of sulfur dioxide (SOz2) forms in wine.

Mechanism of Action

SO:2 serves a dual purpose in wine preservation: it acts as both a potent antimicrobial agent
and an effective antioxidant.[4][5]

» Antimicrobial Action: The uncharged molecular form of SOz is able to diffuse across the cell
membranes of yeasts and bacteria.[7][8] Inside the cell, it disrupts metabolic pathways by
inhibiting key enzymes and degrading disulfide bonds in proteins, ultimately leading to cell
death or inhibition of growth.[7][8] SOz is generally more effective against bacteria than it is
against yeast.[9]

e Antioxidant Action: SOz protects wine from oxidation through several mechanisms. Itis a
powerful inhibitor of polyphenol oxidase enzymes, which are responsible for browning
reactions in grape must.[7][9] It also directly reacts with and reduces quinones, the brown-
colored products of phenol oxidation, effectively reversing the browning process.[10]
Furthermore, SO2 can scavenge oxygen and hydrogen peroxide, preventing them from
participating in damaging oxidative reactions that can degrade the wine's color, aroma, and
flavor.[10][11]
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Caption: Dual preservative functions of sulfur dioxide (SOz) in wine.

Application Stages in Winemaking

SO: is strategically added at various points during the winemaking process to address specific
threats.

o At the Crusher (Pre-Fermentation): An initial dose of SOz can be added to the grape must to
suppress the growth of wild yeasts and spoilage bacteria that may have come in on the fruit.
[9] This allows the cultured yeast strain chosen by the winemaker to dominate the
fermentation. This addition also provides crucial protection against enzymatic oxidation
during the initial processing stages.[9]

o Post-Malolactic Fermentation (MLF): Once MLF is complete, SO: is added to inhibit the
malolactic bacteria and prevent further microbial activity that could spoil the wine.[9]
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» During Aging and Transfers (Racking): Free SO: levels decrease over time as SO2 binds
with wine components or is oxidized.[6] Therefore, levels are monitored regularly during
aging, and further additions are made as needed, particularly during racking (transferring
wine between vessels), to protect the wine from oxygen exposure and microbial growth.[12]

o At Bottling: A final adjustment is made just before bottling to ensure the wine has adequate
protection against oxidation and microbial spoilage in the bottle, contributing to its shelf-life.
[12]

Quantitative Data and Guidelines

The amount of SOz required depends on the wine's pH, its style (e.g., red, white, sweet), and
the winemaker's philosophy.

Table 1: Recommended Molecular and Free SO: Levels

. Target Molecular Required Free SOz
Wine Status pH
S0z (mgl/L) (mglL)
Dry Red/White
. . - 0.8 3.2 20
(Microbial Stability)
3.5 40
3.8 80
Sweet Wine (Higher
1.0-1.2 3.5 ~50-60
Risk)
General Oxidation
N/A Any 20 - 40

Prevention

Data sourced from multiple references. The relationship between pH and required free SO: is
exponential.[6][8]

Table 2: Legal Limits for Total SOz
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Region Wine Type Maximum Total SOz (mg/L)
European Union Red Wines 160
White & Rosé Wines 210

Legal limits can vary by country and specific wine appellation.[12]

Table 3: Example SOz Concentrations from a Research Study on Red Wine

Parameter Concentration (mg/L)
Free SOz (before bottling) 28
Total SOz (before bottling) 56

These values are from a control wine in a study and serve as a practical example.[10]

Experimental Protocols

Accurate measurement of free and total SOz: is crucial for effective wine preservation. The
Ripper titration method is a common and established procedure.

Protocol: Determination of Free and Total SOz by Ripper
Titration

This method conforms to principles outlined in AOAC Official Method 892.02 and involves the
titration of a wine sample with an iodine or potassium iodate solution.[13]

Materials:

Burette (25 mL)

Erlenmeyer flask (250 mL)

Graduated cylinders

Pipettes

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://blog-chemicals.ecsa.ch/en/ecsa-chemicals/sulphur-dioxide-in-winemaking
https://pmc.ncbi.nlm.nih.gov/articles/PMC7599755/
https://mantech-inc.com/blog/method-abstract-17-free-total-sulfites-wine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

25% Sulfuric Acid (H2S0a4) solution

1 N Sodium Hydroxide (NaOH) solution

Starch indicator solution (1%)

Standardized 0.02 N lodine or Potassium lodate (KIOs) solution

Procedure for Free SOz2:

Sample Preparation: Pipette 50 mL of the wine sample into a 250 mL Erlenmeyer flask.

Acidification: Add 5 mL of 25% sulfuric acid to the flask. This lowers the pH to release any
loosely bound SOz and prepares the sample for titration.

Indicator: Add a few drops of the starch indicator solution.

Titration: Immediately titrate with the standardized 0.02 N iodine/iodate solution. Swirl the
flask continuously. The endpoint is reached when a dark blue/purple color appears and
persists for at least 15 seconds.

Record: Record the volume (mL) of titrant used.

Procedure for Total SO2:

Sample Preparation: Pipette 20 mL of the wine sample into a 250 mL Erlenmeyer flask.

Alkaline Hydrolysis: Add 25 mL of 1 N NaOH solution. Swirl and let the mixture stand for 10
minutes. This step hydrolyzes bound SO, releasing it into a free form.[13]

Acidification: Add 10 mL of 25% sulfuric acid to neutralize the NaOH and acidify the sample.
Indicator: Add a few drops of the starch indicator solution.

Titration: Immediately titrate with the standardized 0.02 N iodine/iodate solution to the same
persistent dark blue/purple endpoint.

Record: Record the volume (mL) of titrant used.
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Calculation: The concentration of SOz (in mg/L or ppm) is calculated using the following
formula:

mg/L SOz = (mL of Titrant x Normality of Titrant x 32,000) / mL of Wine Sample

(Where 32,000 is the milliequivalent weight of SO2)
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Caption: Experimental workflow for the Ripper titration method.
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Alternative Analytical Methods

While the Ripper method is common, it can have interferences. Other validated methods
include:

o Aeration-Oxidation (AO): The official OIV and regulatory method, though it is time-
consuming.[14][15]

o Automated Systems: Modern laboratories often use faster, automated methods like discrete
photometry, ion chromatography (IC), or high-performance liquid chromatography (HPLC) for
higher throughput and precision.[14][16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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wine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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